molecular formula C5H8N2O B136182 (5-Methyl-3-isoxazolyl)methylamine CAS No. 154016-48-5

(5-Methyl-3-isoxazolyl)methylamine

Cat. No. B136182
M. Wt: 112.13 g/mol
InChI Key: AZVWIMLQRLKLHH-UHFFFAOYSA-N
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Description

“(5-Methyl-3-isoxazolyl)methylamine” is a chemical compound with the molecular formula C5H8N2O . It has a molecular weight of 112.13 g/mol . The IUPAC name for this compound is (5-methyl-1,2-oxazol-3-yl)methanamine .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C5H8N2O/c1-4-2-5(3-6)7-8-4/h2H,3,6H2,1H3 . The Canonical SMILES representation is CC1=CC(NO1)CN . These representations provide a detailed view of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 112.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are 112.063662883 g/mol . The topological polar surface area of the compound is 52 Ų . The compound has a heavy atom count of 8 .

Scientific Research Applications

  • Antimicrobial, Anti-inflammatory, and Analgesic Applications

    • Isoxazolyl derivatives like 2-methyl-3-{3-methyl-5-[(E)-2-phenyl-1-ethenyl]-4-isoxazolyl}-3,4-dihydropyrimido[4,5-b]quinolin-4-ones and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones show promising antimicrobial, anti-inflammatory, and analgesic activities. These compounds are synthesized from isoxazolyl cyanoacetamide synthon and have been evaluated for their bioactivities, demonstrating significant efficacy in comparison to standard drugs (Rajanarendar et al., 2012).
  • Synthesis of α-Aminopyrrole Derivatives

    • A methodology involving "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" was developed for synthesizing methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. This process, involving a domino mode for the reductive ring-opening of isoxazole, contributes significantly to the field of organic chemistry and drug development (Galenko et al., 2019).
  • Synthesis of Anti-inflammatory Compounds

    • Research on the synthesis of 4-hydroxy-3-(5-methyl-3-isoxazolylcarbamoyl)-2-methyl-2H-1,2-benzothiazine 1,1-dioxide, starting with 3-amino-5-methylisoxazole, reveals its potential as an anti-inflammatory agent. This synthesis involves intermediate rearrangements and methylation processes, highlighting its potential for therapeutic applications (Matson, 1990).
  • Hypoglycemic Agent Development

    • l-Methyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride has been identified as an oral hypoglycemic agent, showing significant decrease in blood glucose levels in various animal models. Its potential as a therapeutic agent for controlling blood sugar levels in diabetes is significant (Riggi et al., 1968).
  • Cancer Treatment Research

    • Compounds like 5-amino-3-methylisoxazole derivatives have been synthesized and tested for their antitumor activities. These isoxazolo[5,4-d]pyrimidine systems demonstrate potential in cancer research, offering new avenues for therapeutic interventions (Hamama et al., 2016).
  • Herbicidal Applications

    • A derivative of 5-methyl-3-isoxazolyl, specifically 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, has been synthesized and found effective as a herbicide. It shows potent activity against annual weeds and has good selectivity for rice, highlighting its utility in agricultural applications (Hwang et al., 2005).

Safety And Hazards

“(5-Methyl-3-isoxazolyl)methylamine” is considered hazardous. It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-2-5(3-6)7-8-4/h2H,3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVWIMLQRLKLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379974
Record name 1-(5-Methyl-1,2-oxazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-3-isoxazolyl)methylamine

CAS RN

154016-48-5
Record name 1-(5-Methyl-1,2-oxazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methyl-1,2-oxazol-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wang, J Li, M Wang, C Zhang, M Xue… - Available at SSRN … - papers.ssrn.com
Antibiotics and available chlorine coexist in multiple aquatic environments, and thus antibiotics and their chlorinated disinfection by-products (Cl-DBPs) have been a great concern for …
Number of citations: 0 papers.ssrn.com

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